N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

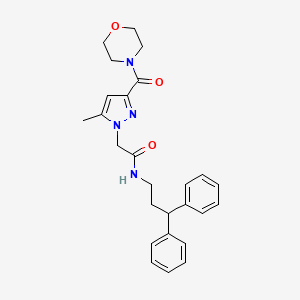

N-(3,3-Diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a diphenylpropyl group attached to the acetamide nitrogen and a pyrazole ring substituted with a methyl group and a morpholine-4-carbonyl moiety.

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-20-18-24(26(32)29-14-16-33-17-15-29)28-30(20)19-25(31)27-13-12-23(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,18,23H,12-17,19H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIILXAZIAPTDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A diphenylpropyl moiety, which is known for enhancing lipophilicity and potentially improving bioavailability.

- A pyrazole ring substituted with a morpholine group, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Modulation of Receptor Activity : It is hypothesized that the compound may act as a modulator of specific neurotransmitter receptors, similar to other pyrazole derivatives which have shown activity at metabotropic glutamate receptors (mGluRs) .

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit histone deacetylases (HDACs), impacting gene expression and cellular function .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- Antiproliferative Effects : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in models of neurodegeneration, possibly through modulation of excitatory neurotransmitter pathways.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential:

- Animal Models : Research involving rodent models has indicated that administration of this compound can lead to improved outcomes in models of anxiety and depression, likely due to its action on central nervous system receptors.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituent Effects : Variations in the substituents on the pyrazole ring significantly affect potency and selectivity for target receptors. For instance, electronegative groups enhance binding affinity .

| Compound Variation | Effect on Activity |

|---|---|

| Addition of halogens | Increases potency |

| Alteration of alkyl chain length | Modulates bioavailability |

Case Studies

Several studies highlight the efficacy and safety profile of this compound:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cell lines.

- Neuroprotective Effects : Research conducted on animal models indicated that treatment with this compound led to a reduction in behavioral deficits associated with neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Molecular Features

The table below compares the target compound with structurally related acetamide derivatives:

*Calculated molecular weight based on structure.

Key Observations :

- Bulkiness vs. Bioavailability : The target compound’s diphenylpropyl group confers significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller analogs like the tert-butyl derivative .

- Morpholine Carbonyl : This group is conserved across analogs (e.g., ) and is associated with improved binding affinity in bioactive molecules .

Pharmacological Implications

- Anti-Cancer Potential: Phenoxy acetamide derivatives with morpholine groups (e.g., compound 40 in ) exhibit notable anti-proliferative activity, suggesting a possible mechanism for the target compound.

- Structure-Activity Relationships (SAR) :

Data Tables

Table 1: Physical and Spectral Data of Selected Compounds

Table 2: Activity Comparison of Acetamide Derivatives

| Compound (Reference) | Cell Lines Tested | IC50/Activity Notes |

|---|---|---|

| Compound 40 () | HCT-1, SF268, HT-15 | Remarkable anti-cancer activity |

| Phenoxy acetamides () | MCF-7, PC-3 | Moderate to high activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.